3-(Aminomethyl)oxolan-3-ol hydrochloride
Overview
Description
3-(Aminomethyl)oxolan-3-ol hydrochloride is a chemical compound with the molecular formula C5H12ClNO2 It is a hydrochloride salt form of 3-(aminomethyl)oxolan-3-ol, which is a derivative of oxolane (tetrahydrofuran)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)oxolan-3-ol hydrochloride typically involves the following steps:
Formation of 3-(aminomethyl)oxolan-3-ol: This can be achieved through the reaction of oxirane (ethylene oxide) with an amine, such as methylamine, under controlled conditions to form the oxolane ring with an aminomethyl group.
Hydrochloride Salt Formation: The resulting 3-(aminomethyl)oxolan-3-ol is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)oxolan-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or other amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the oxolane ring.
Reduction: Various amine derivatives.
Substitution: Substituted oxolane derivatives with different functional groups.
Scientific Research Applications
3-(Aminomethyl)oxolan-3-ol hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)oxolan-3-ol hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The oxolane ring provides structural stability and can modulate the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)tetrahydrofuran: Similar structure but without the hydrochloride salt form.
3-(Hydroxymethyl)oxolan-3-ol: Contains a hydroxymethyl group instead of an aminomethyl group.
3-(Methylamino)oxolan-3-ol: Contains a methylamino group instead of an aminomethyl group.
Uniqueness
3-(Aminomethyl)oxolan-3-ol hydrochloride is unique due to its specific combination of the aminomethyl group and the oxolane ring, which imparts distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
3-(aminomethyl)oxolan-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c6-3-5(7)1-2-8-4-5;/h7H,1-4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWARLCHNAXFGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803606-27-0 | |
Record name | 3-(aminomethyl)oxolan-3-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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